molecular formula C11H13N3O B1267249 Morpholin-4-yl(pyridin-3-yl)acetonitrile CAS No. 36740-09-7

Morpholin-4-yl(pyridin-3-yl)acetonitrile

Cat. No.: B1267249
CAS No.: 36740-09-7
M. Wt: 203.24 g/mol
InChI Key: SFXNZFATUMWBHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl(pyridin-3-yl)acetonitrile typically involves the reaction of morpholine with pyridine-3-carbaldehyde in the presence of a cyanide source. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the cyanide ion to the aldehyde group, forming the acetonitrile linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl(pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Morpholin-4-yl(pyridin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholin-4-yl(pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholin-4-yl(pyridin-3-yl)acetonitrile is unique due to the presence of both the morpholine and pyridine rings, which confer specific chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Biological Activity

Morpholin-4-yl(pyridin-3-yl)acetonitrile, a compound with the molecular formula C11_{11}H13_{13}N3_3O, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial and antiparasitic effects.

Chemical Structure and Properties

This compound is characterized by a morpholine ring and a pyridine moiety, which are known to influence biological activity significantly. The compound's structure can be represented as follows:

Morpholin 4 yl pyridin 3 yl acetonitrile=C11H13N3O\text{Morpholin 4 yl pyridin 3 yl acetonitrile}=\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{O}

Antibacterial Activity

Research indicates that derivatives of pyridine-based compounds, including this compound, exhibit varying degrees of antibacterial activity. A study focusing on related compounds found that modifications in the structure can lead to significant changes in efficacy against different bacterial strains.

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundBacterial StrainMIC (μg/ml)
9g S. aureus32–64
17g E. faecalis8
21b S. pneumoniae16

From these results, it was observed that specific substituents on the pyridine ring can enhance activity against Staphylococcus aureus and other Gram-positive bacteria, suggesting that this compound may similarly exhibit antibacterial properties depending on its specific structural modifications .

Antiparasitic Activity

Morpholin derivatives have also been explored for their antiparasitic activities, particularly against Plasmodium falciparum, the causative agent of malaria. In a comparative study, it was noted that compounds with similar structures showed promising results in reducing parasitemia in animal models.

Table 2: Antiparasitic Efficacy in Mouse Models

CompoundModel OrganismDosage (mg/kg)Reduction in Parasitemia (%)
13 P. berghei3096
WJM992 P. falciparum4030

The compound demonstrated a significant reduction in parasitemia when administered orally, indicating its potential as an effective antimalarial agent . The presence of the morpholine group is believed to enhance solubility and bioavailability, which are critical for therapeutic efficacy.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets within bacteria and parasites. For instance, structural studies suggest that the binding interactions between the compound and target proteins may involve hydrogen bonding and hydrophobic interactions facilitated by the pyridine and morpholine moieties .

Case Studies

Several case studies have highlighted the pharmacological potential of morpholine derivatives:

  • Antibacterial Screening : A series of compounds derived from morpholine were screened for antibacterial properties against multiple strains. The study concluded that certain modifications led to enhanced activity against resistant strains of bacteria .
  • Antimalarial Development : In a drug discovery program targeting malaria, compounds similar to this compound were optimized for better pharmacokinetic profiles and demonstrated significant efficacy in reducing parasitemia in mouse models .

Properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXNZFATUMWBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307545
Record name (Morpholin-4-yl)(pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36740-09-7
Record name 36740-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Morpholin-4-yl)(pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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